molecular formula C7H7F2N B15290960 N,N-Difluorobenzylamine CAS No. 23162-99-4

N,N-Difluorobenzylamine

Cat. No.: B15290960
CAS No.: 23162-99-4
M. Wt: 143.13 g/mol
InChI Key: QSSYZZLBAAQNKO-UHFFFAOYSA-N
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Description

N,N-Difluorobenzylamine is an organic compound with the molecular formula C7H7F2N. It is characterized by the presence of two fluorine atoms attached to the benzylamine structure. This compound is of significant interest in various fields of chemistry due to its unique properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: N,N-Difluorobenzylamine can be synthesized through several methods. One common approach involves the reaction of N,N-dimethylbenzamide with sulfur tetrafluoride (SF4). this method often results in low yields due to the cleavage of the C(O)-N bond caused by trace amounts of hydrogen fluoride (HF). To improve the yield, potassium fluoride (KF) can be added to neutralize HF, preventing the cleavage of the C(O)-N bond .

Industrial Production Methods: For industrial production, a more efficient method involves the reaction of N,N-dialkylbenzamides with oxalyl chloride followed by fluorine-chlorine exchange using triethylamine-hydrofluoric acid (Et3N-3HF). This one-pot, two-step procedure can yield this compound with an 82% yield .

Chemical Reactions Analysis

Types of Reactions: N,N-Difluorobenzylamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted benzylamines and their derivatives .

Mechanism of Action

The mechanism by which N,N-Difluorobenzylamine exerts its effects involves its ability to act as a nucleophile or electrophile in various chemical reactions. The presence of fluorine atoms enhances its reactivity and stability, allowing it to participate in a wide range of chemical transformations. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Comparison: N,N-Difluorobenzylamine is unique due to the presence of two fluorine atoms on the benzylamine structure, which significantly enhances its reactivity compared to mono-fluorinated or non-fluorinated benzylamines. This increased reactivity makes it a valuable reagent in various chemical syntheses and industrial applications .

Properties

CAS No.

23162-99-4

Molecular Formula

C7H7F2N

Molecular Weight

143.13 g/mol

IUPAC Name

N,N-difluoro-1-phenylmethanamine

InChI

InChI=1S/C7H7F2N/c8-10(9)6-7-4-2-1-3-5-7/h1-5H,6H2

InChI Key

QSSYZZLBAAQNKO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN(F)F

Origin of Product

United States

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